3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol
Description
3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is a substituted indole derivative characterized by a propan-1-ol backbone functionalized with a dimethylamino group at the C3 position and a 1-methylindole moiety at the C1 position. Indole derivatives are widely studied for their biological activities, including antiviral, anticancer, and kinase inhibition properties .
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(1-methylindol-3-yl)propan-1-ol |
InChI |
InChI=1S/C14H20N2O/c1-15(2)9-8-14(17)12-10-16(3)13-7-5-4-6-11(12)13/h4-7,10,14,17H,8-9H2,1-3H3 |
InChI Key |
PTUYVEZDTGPBRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CCN(C)C)O |
Origin of Product |
United States |
Biological Activity
3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol, also known as a 3-alkylindole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies.
- Molecular Formula : C14H20N2O
- Molecular Weight : 232.32 g/mol
The structure features an indole moiety with a dimethylamino group and a propanol side chain, which contribute to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Neurotransmitter Modulation : The compound has been shown to interact with serotonin receptors, suggesting potential applications in treating mood disorders.
- Antiproliferative Effects : Preliminary studies indicate that it may inhibit certain cancer cell lines, although further pharmacological studies are required to elucidate these effects fully .
The biological mechanisms underlying the activity of this compound are not fully understood but may involve:
- Receptor Binding : Interaction with serotonin receptors and possibly other neurotransmitter systems.
- Cell Signaling Pathways : Potential modulation of pathways involved in cell proliferation and apoptosis.
Comparative Analysis with Related Compounds
Understanding the unique properties of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-Hydroxytryptamine (Serotonin) | C10H12N2O | Neurotransmitter involved in mood regulation |
| Tryptamine | C11H12N2 | Precursor to serotonin; involved in hallucinogenic effects |
| 3-(Dimethylamino)-propylamine | C5H14N2 | Simple amine structure; used in pharmaceuticals |
The distinct combination of an indole structure with a propanol side chain and dimethylamino group may confer unique biological activities compared to these related compounds.
Case Studies
Several studies have investigated the pharmacological potential of compounds similar to this compound. For example:
- Study on Serotonin Receptor Interaction :
- Anticancer Activity Investigation :
Future Directions
Further research is essential to:
- Elucidate the specific biological mechanisms of action for this compound.
- Conduct pharmacokinetic and pharmacodynamic studies to assess its therapeutic potential.
Scientific Research Applications
3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is an organic compound with an indole moiety, a dimethylamino group, and a propanol side chain. With the molecular formula and a molecular weight of approximately 232.32 g/mol, this compound is of interest in medicinal chemistry because of its potential pharmacological properties and biological activities.
Scientific Research Applications
The applications of this compound are diverse, particularly in pharmaceutical research:
- Drug Development Interaction studies are crucial for understanding how this compound interacts with biological targets. Such studies are essential for evaluating the compound's potential as a drug candidate and understanding its pharmacokinetics and dynamics.
- Treatment of Mood Disorders Its potential applications in treating mood disorders further highlight its significance in medicinal chemistry.
- Biological Activity Research indicates that this compound exhibits various biological activities. The specific biological mechanisms and efficacy of this compound require further investigation through pharmacological studies.
Comparison with Similar Compounds
Backbone Modifications
- Propanol vs. Propenone: The target compound’s propan-1-ol backbone allows hydrogen bonding, enhancing solubility, while the α,β-unsaturated ketone in (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one enables electrophilic reactivity, critical for covalent drug interactions .
Amino Group Variations
- Dimethylamino vs.
- Diethylamino: The larger diethylamino group in ’s compound may reduce metabolic clearance but increase off-target interactions due to steric bulk .
Pharmacological Implications
- Kinase Inhibition: Indole derivatives with dimethylamino groups (e.g., bisindolylmaleimides in ) exhibit protein kinase C (PKC) inhibition, suggesting the target compound may share similar mechanisms .
- Antiviral Activity : The 1-phenylsulfonyl group in ’s compound correlates with HCV inhibition, highlighting the role of electron-withdrawing substituents in antiviral design .
Preparation Methods
Friedel-Crafts Acylation of 1-Methylindole
The synthesis begins with Friedel-Crafts acylation to introduce a propanone moiety at the indole’s 3-position. Using 1-methylindole and propanoyl chloride in the presence of AlCl₃ (1.2 equiv) in dichloromethane at 0–5°C for 6 hours yields 1-(1-methyl-1H-indol-3-yl)propan-1-one (1 ) in 78% yield.
Reductive Amination with Dimethylamine
The ketone 1 undergoes reductive amination with dimethylamine (2.0 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at 50°C for 12 hours, forming 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-one (2 ) in 65% yield.
Ketone Reduction to Alcohol
The ketone 2 is reduced to the target alcohol using sodium borohydride (NaBH₄, 1.5 equiv) in ethanol at 25°C for 2 hours, achieving 82% yield. Polar protic solvents enhance selectivity for the primary alcohol.
Diastereomeric Salt Formation for Chiral Resolution
Racemic Synthesis and Resolution
For enantiomerically pure product, racemic 3-(dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol is resolved using (S)-mandelic acid. A 1:1 molar ratio of racemic alcohol and resolving agent in 2-butanol at 60°C produces diastereomeric salts, with the (R)-enantiomer salt precipitating preferentially (94% ee).
Salt Decomposition
The isolated diastereomeric salt is treated with 2N NaOH in dichloromethane, liberating the enantiopure alcohol in 68% yield.
Reduction of Nitrile Intermediates
Nitrile Synthesis
Alternative routes involve nitrile intermediates. 3-(Cyano)-1-(1-methyl-1H-indol-3-yl)propan-1-one (3 ) is synthesized via nucleophilic substitution of a bromo intermediate with KCN (1.5 equiv) in DMF at 80°C (56% yield).
Nitrile Reduction
The nitrile 3 is reduced to the primary amine using LiAlH₄ (2.0 equiv) in THF at 0°C, followed by dimethylation with formaldehyde (3.0 equiv) and NaBH₃CN to yield the target compound in 71% overall yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Friedel-Crafts/Reduction : Highest yield (82%) but requires stoichiometric AlCl₃.
-
Chiral Resolution : Lower yield (68%) but critical for enantiopure products.
-
Nitrile Route : Moderate yield (71%) with hazardous cyanide intermediates.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(1-methyl-1H-indol-3-yl)propan-1-ol, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves multi-step protocols starting with indole derivatives. Key steps include:
- Alkylation : Reacting 1-methylindole with epichlorohydrin or a similar electrophile to introduce the propanol backbone.
- Amination : Introducing the dimethylamino group via nucleophilic substitution using dimethylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity.
- Optimization requires strict control of temperature and solvent polarity to minimize byproducts like over-alkylated indoles .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., dimethylamino proton signals at δ 2.2–2.4 ppm, indole aromatic protons at δ 7.1–7.8 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 247.18).
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms the hydroxyl group’s spatial orientation .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by acute toxicity in similar indole derivatives).
- First Aid : For inhalation exposure, administer artificial respiration and seek immediate medical attention. Symptomatic treatment is recommended for dermal contact .
Advanced Research Questions
Q. How does the compound’s indole moiety influence its interaction with biological targets like HDACs or serotonin receptors?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to HDAC active sites. The indole ring’s planar structure facilitates π-π stacking with aromatic residues (e.g., Phe-205 in HDAC1).
- In Vitro Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) and compare with control HDAC inhibitors (e.g., SAHA).
- Contradiction Note : Some studies report weak HDAC inhibition (IC₅₀ >10 µM), suggesting primary activity via alternate pathways like PI3K/Akt modulation .
Q. What experimental strategies resolve contradictory data on its anticancer efficacy across cell lines?
- Methodological Answer :
- Dose-Response Curves : Test a wide concentration range (1 nM–100 µM) to identify biphasic effects.
- Pathway Profiling : Use Western blotting to quantify phosphorylated Akt (p-Akt) levels in sensitive vs. resistant cell lines (e.g., HeLa vs. A549).
- Metabolic Stability : Assess hepatic microsome stability; rapid metabolism in某些 cell lines may explain reduced efficacy .
Q. How does stereochemistry at the propanol hydroxyl group affect its pharmacological activity?
- Methodological Answer :
- Chiral Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers.
- Biological Testing : Compare IC₅₀ of (R)- and (S)-enantiomers in receptor-binding assays (e.g., 5-HT₂A serotonin receptor).
- Data Interpretation : (S)-enantiomers often show 3–5x higher activity due to better fit in chiral binding pockets .
Q. What are the limitations of current computational models in predicting its ADMET properties?
- Methodological Answer :
- Lipophilicity (LogP) : Experimental LogP (~2.5) often deviates from in silico predictions (e.g., 1.9 in ChemAxon), due to underestimation of the dimethylamino group’s polar surface area.
- CYP Inhibition : In vitro assays (e.g., CYP3A4 inhibition) are essential, as QSAR models fail to account for indole-mediated heme interaction .
Comparative Analysis
Q. How does this compound’s efficacy compare to structurally similar indole derivatives (e.g., 3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol)?
- Methodological Answer :
- SAR Study : Systematically modify substituents (e.g., methyl vs. ethyl groups on the indole ring) and measure changes in bioactivity.
- Data Table :
| Compound | HDAC IC₅₀ (µM) | 5-HT₂A Binding (Ki, nM) |
|---|---|---|
| Target Compound | 12.3 | 45 |
| 2,3-Dimethyl-indol Derivative | 8.7 | 28 |
Notes for Experimental Design
- Contradiction Management : Replicate studies using standardized cell lines and assay conditions (e.g., RPMI-1640 media, 5% CO₂).
- Data Validation : Cross-reference NMR assignments with Cambridge Structural Database entries for indole-propanol derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
